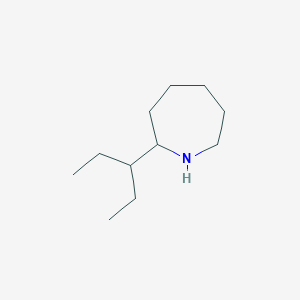
Propylamine, N,N,1,1,2,2-hexamethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propylamine, N,N,1,1,2,2-hexamethyl-, also known as hexamethylpropylamine, is an organic compound belonging to the class of amines. It is characterized by the presence of a propylamine backbone with six methyl groups attached to the nitrogen and carbon atoms. This compound is a colorless liquid with a strong, ammonia-like odor and is known for its basic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Alkylation of Ammonia with Propanol: One common method for synthesizing propylamine involves the alkylation of ammonia with propanol.
Reduction of Propionitrile: Another method involves the reduction of propionitrile using hydrogen in the presence of a metal catalyst.
Industrial Production Methods
In industrial settings, propylamine is produced through the alkylation of ammonia with propanol. This process is carried out in large reactors under controlled conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Oxidation: Propylamine can undergo oxidation reactions to form corresponding amides or nitriles.
Reduction: Reduction reactions of propylamine can lead to the formation of primary amines.
Substitution: Propylamine can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Major Products Formed
The major products formed from these reactions include primary amines, amides, nitriles, and substituted amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Propylamine, N,N,1,1,2,2-hexamethyl-, has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of propylamine, N,N,1,1,2,2-hexamethyl-, involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a nucleophile, participating in various biochemical reactions. It can also modulate the activity of specific enzymes and receptors, leading to changes in cellular processes .
Comparison with Similar Compounds
Propylamine, N,N,1,1,2,2-hexamethyl-, can be compared with other similar compounds such as:
Ethylamine: Ethylamine has a similar structure but with an ethyl group instead of a propyl group.
Isopropylamine: Isopropylamine has an isopropyl group attached to the nitrogen atom.
The uniqueness of propylamine, N,N,1,1,2,2-hexamethyl-, lies in its specific arrangement of methyl groups, which influences its reactivity and interactions with other molecules .
Properties
CAS No. |
3733-36-6 |
|---|---|
Molecular Formula |
C9H21N |
Molecular Weight |
143.27 g/mol |
IUPAC Name |
N,N,2,3,3-pentamethylbutan-1-amine |
InChI |
InChI=1S/C9H21N/c1-8(7-10(5)6)9(2,3)4/h8H,7H2,1-6H3 |
InChI Key |
SERGPIDKHQLUHT-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN(C)C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B14151088.png)

![2-Fluoro-N-[2-[2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzamide](/img/structure/B14151093.png)
![1'-[(4-fluorophenyl)carbonyl]-2'-(3-methoxyphenyl)-1',2'-dihydro-3a'H-spiro[indene-2,3'-pyrrolo[1,2-a]quinoline]-1,3-dione](/img/structure/B14151100.png)
![2-Chloro-1-[1-(2-fluoro-4-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-YL]ethanone](/img/structure/B14151108.png)
![6-cyclohexyl-2-hydroxy-1-(4-methoxybenzyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B14151109.png)
![1,1-Diphenyl-2-(spiro[cyclopropane-1,5'-indeno[1,2-b]pyridin]-2-yl)ethan-1-ol](/img/structure/B14151116.png)
![(4aS,6aR,6bR,8aR,10S,12aR,14bR)-2,2,6b,9,9,12a-hexamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-3,4,5,6,6a,7,8,8a,10,11,12,13,14,14b-tetradecahydro-1H-picene-4a-carboxylic acid](/img/structure/B14151121.png)

![4-tert-butyl-N-[2-(3,5-dimethylpyrazol-1-yl)-2-oxoethyl]benzamide](/img/structure/B14151134.png)
![Dimethyl {2-[1-(but-2-yn-1-yl)cyclobutyl]-2-oxoethyl}phosphonate](/img/structure/B14151142.png)
![3-(2-chlorophenyl)-N-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14151148.png)

![N-[5-[(2,3-dichlorophenyl)methyl]-1,3-thiazol-2-yl]oxolane-2-carboxamide](/img/structure/B14151154.png)
